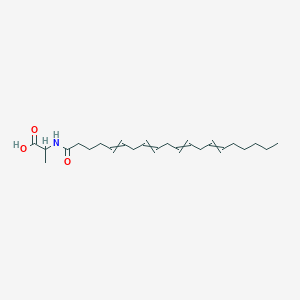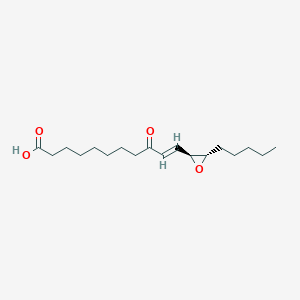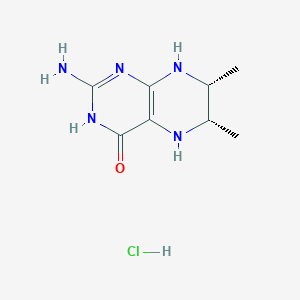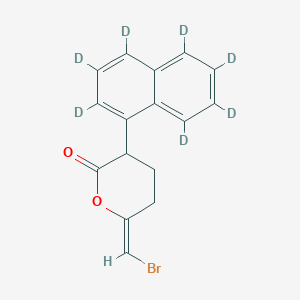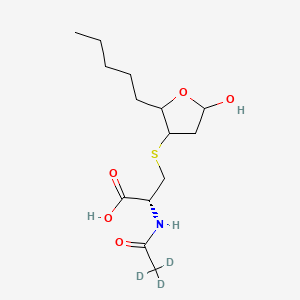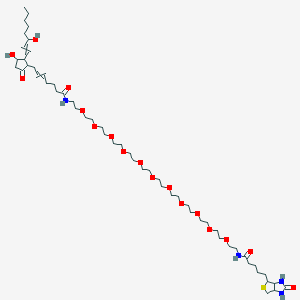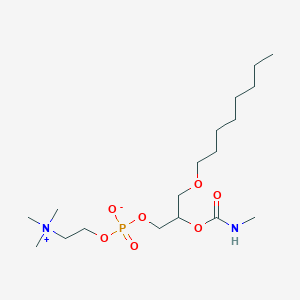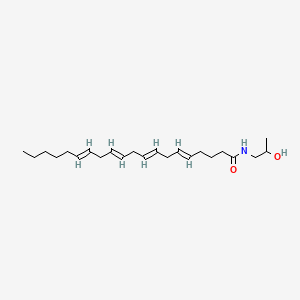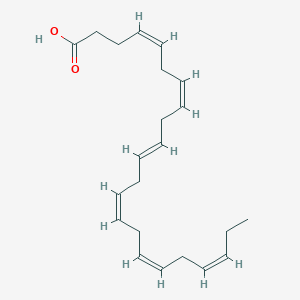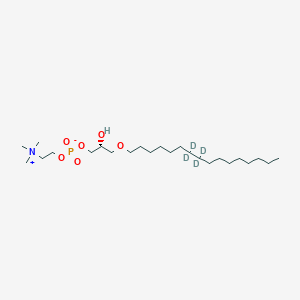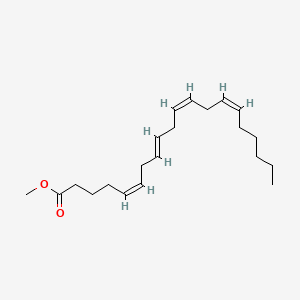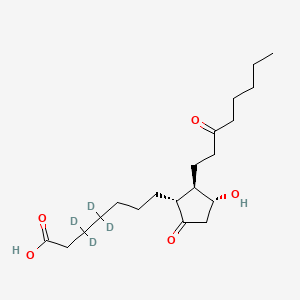
13,14-dihydro-15-keto Prostaglandin E1-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,14-dihydro-15-keto Prostaglandin E1-d4 is a deuterated analog of 13,14-dihydro-15-keto Prostaglandin E1. This compound is primarily used as an internal standard for the quantification of 13,14-dihydro-15-keto Prostaglandin E1 in various analytical applications . The presence of deuterium atoms at specific positions in the molecule enhances its stability and allows for precise quantification using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
The synthesis of 13,14-dihydro-15-keto Prostaglandin E1-d4 involves the incorporation of deuterium atoms into the parent compound, 13,14-dihydro-15-keto Prostaglandin E1. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction: The introduction of deuterium atoms at the 3, 3’, 4, and 4’ positions of the molecule is achieved through a deuterium exchange reaction.
Purification: The resulting deuterated compound is purified using chromatographic techniques to achieve high purity levels (≥99% deuterated forms).
Industrial production methods for this compound are not widely documented, but the principles of deuterium exchange and chromatographic purification are likely employed on a larger scale.
Chemical Reactions Analysis
13,14-dihydro-15-keto Prostaglandin E1-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 15-keto derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the keto group to a hydroxyl group. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields 15-keto derivatives, while reduction results in hydroxylated products.
Scientific Research Applications
13,14-dihydro-15-keto Prostaglandin E1-d4 has several scientific research applications:
Analytical Chemistry: It is used as an internal standard in GC-MS and LC-MS for the quantification of 13,14-dihydro-15-keto Prostaglandin E1.
Biological Studies: The compound is used in studies investigating the metabolism and biological activity of prostaglandins.
Medical Research: Research involving prostaglandin analogs for therapeutic purposes, such as anti-inflammatory and vasodilatory effects, often utilizes this compound as a reference standard.
Mechanism of Action
The mechanism of action of 13,14-dihydro-15-keto Prostaglandin E1-d4 is similar to that of its parent compound, 13,14-dihydro-15-keto Prostaglandin E1. It acts by binding to prostaglandin receptors, leading to the activation of adenylate cyclase and subsequent increase in cyclic adenosine monophosphate (cAMP) levels . This cascade results in various physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses .
Comparison with Similar Compounds
13,14-dihydro-15-keto Prostaglandin E1-d4 is unique due to the presence of deuterium atoms, which enhance its stability and allow for precise quantification. Similar compounds include:
13,14-dihydro Prostaglandin E1: A biologically active metabolite of Prostaglandin E1 with comparable potency.
15-keto Prostaglandin E1: Another metabolite formed through the oxidation of Prostaglandin E1.
13,14-dihydro-15-keto Prostaglandin F2α: A related compound formed by the reduction of the C-13,14 double bond in 15-keto Prostaglandin F2α.
These compounds share similar biological activities but differ in their specific chemical structures and deuterium content.
Properties
Molecular Formula |
C20H34O5 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-17,19,23H,2-14H2,1H3,(H,24,25)/t16-,17-,19-/m1/s1/i5D2,8D2 |
InChI Key |
CDUVSQMTLOYKTR-GBXRSTSUSA-N |
Isomeric SMILES |
[2H]C([2H])(CCC[C@@H]1[C@H]([C@@H](CC1=O)O)CCC(=O)CCCCC)C([2H])([2H])CC(=O)O |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



